molecular formula C15H12N2O6 B4038788 methyl (Z)-2-(furan-2-carbonylamino)-3-(3-nitrophenyl)prop-2-enoate

methyl (Z)-2-(furan-2-carbonylamino)-3-(3-nitrophenyl)prop-2-enoate

Cat. No.: B4038788
M. Wt: 316.26 g/mol
InChI Key: OJIRILWKLTXZOY-XFXZXTDPSA-N
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Description

Methyl (Z)-2-(furan-2-carbonylamino)-3-(3-nitrophenyl)prop-2-enoate is an organic compound that features a furan ring, a nitrophenyl group, and an ester functional group

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Medicinal Chemistry: Investigated for potential pharmacological activities such as anti-inflammatory or antimicrobial properties.

Medicine

    Drug Development: Potential lead compound for the development of new therapeutic agents.

Industry

    Materials Science: Used in the development of new materials with specific properties such as conductivity or fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (Z)-2-(furan-2-carbonylamino)-3-(3-nitrophenyl)prop-2-enoate typically involves the following steps:

    Formation of the furan-2-carbonyl chloride: This can be achieved by reacting furan-2-carboxylic acid with thionyl chloride.

    Amidation: The furan-2-carbonyl chloride is then reacted with 3-nitroaniline to form the corresponding amide.

    Esterification: The amide is then esterified with methyl acrylate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various ester or amide derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl (Z)-2-(furan-2-carbonylamino)-3-(3-nitrophenyl)prop-2-enoate would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, altering biochemical pathways. The furan ring and nitrophenyl group could play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl (Z)-2-(furan-2-carbonylamino)-3-phenylprop-2-enoate: Lacks the nitro group, which might affect its reactivity and applications.

    Methyl (Z)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate: The position of the nitro group could influence its chemical properties and biological activity.

Properties

IUPAC Name

methyl (Z)-2-(furan-2-carbonylamino)-3-(3-nitrophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O6/c1-22-15(19)12(16-14(18)13-6-3-7-23-13)9-10-4-2-5-11(8-10)17(20)21/h2-9H,1H3,(H,16,18)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIRILWKLTXZOY-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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